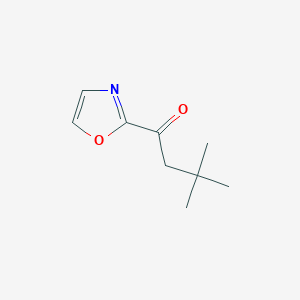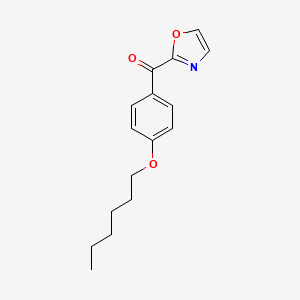
Isocyanate de 4-acétylphényle
Vue d'ensemble
Description
4-Acetylphenyl isocyanate is an organic compound with the molecular formula CH3COC6H4NCO. It is a reactive isocyanate that contains an acetyl group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
4-Acetylphenyl isocyanate has several scientific research applications:
Mécanisme D'action
Target of Action
4-Acetylphenyl isocyanate is a reactive isocyanate It is known to interact with a variety of biological targets, primarily proteins and nucleic acids
Mode of Action
The mode of action of 4-Acetylphenyl isocyanate involves its reactivity as an isocyanate . Isocyanates are highly reactive and can readily react with compounds containing active hydrogen atoms, such as water, alcohols, and amines. This reactivity allows 4-Acetylphenyl isocyanate to form covalent bonds with its targets, leading to changes in their structure and function .
Action Environment
The action of 4-Acetylphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Moreover, factors such as temperature and pH can also influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
4-Acetylphenyl isocyanate plays a crucial role in biochemical reactions, particularly in the formation of carbamate linkages. It interacts with various enzymes and proteins, primarily through its isocyanate group, which can react with nucleophilic amino acid residues such as lysine and serine. These interactions often result in the formation of stable carbamate bonds, which can modify the activity and function of the target biomolecules. For instance, 4-Acetylphenyl isocyanate can inhibit enzyme activity by covalently modifying the active site residues, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of 4-Acetylphenyl isocyanate on cells are multifaceted. It can influence cell function by modifying proteins involved in critical cellular processes. For example, the compound can alter cell signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. Additionally, 4-Acetylphenyl isocyanate can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cell function .
Molecular Mechanism
At the molecular level, 4-Acetylphenyl isocyanate exerts its effects primarily through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic residues in proteins, forming stable carbamate linkages. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 4-Acetylphenyl isocyanate can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetylphenyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term exposure to 4-Acetylphenyl isocyanate can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Acetylphenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild modifications to protein function without significant toxicity. At higher doses, 4-Acetylphenyl isocyanate can induce severe toxic effects, including acute oxidative stress, inflammation, and cell death. Threshold effects are often observed, where a critical concentration of the compound leads to a sudden increase in adverse effects .
Metabolic Pathways
4-Acetylphenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze the formation and breakdown of carbamate linkages. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, 4-Acetylphenyl isocyanate can interact with cofactors such as glutathione, which can modulate its reactivity and influence its metabolic fate .
Transport and Distribution
Within cells and tissues, 4-Acetylphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, 4-Acetylphenyl isocyanate can accumulate in specific tissues, particularly those with high levels of nucleophilic biomolecules, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 4-Acetylphenyl isocyanate is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Acetylphenyl isocyanate can localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion. Additionally, the compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and oxidative stress .
Méthodes De Préparation
4-Acetylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-acetylphenylamine with phosgene (COCl2) to produce 4-acetylphenyl isocyanate. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve the use of safer alternatives to phosgene, such as oxalyl chloride, to avoid the hazardous nature of phosgene. Another method includes the Curtius rearrangement, where an acyl azide is thermally decomposed to form the isocyanate .
Analyse Des Réactions Chimiques
4-Acetylphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form a carbamic acid, which is unstable and decomposes to form an amine and carbon dioxide.
Substitution Reactions: Can undergo substitution reactions with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and amines .
Comparaison Avec Des Composés Similaires
4-Acetylphenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the acetyl group, making it less reactive in certain reactions.
Methyl 4-isocyanatobenzoate: Contains a methyl ester group instead of an acetyl group, leading to different reactivity and applications.
4-(Chloromethyl)phenyl isocyanate: Contains a chloromethyl group, which can undergo additional substitution reactions.
The uniqueness of 4-acetylphenyl isocyanate lies in its acetyl group, which enhances its reactivity and allows for the synthesis of specific derivatives that are not easily accessible with other isocyanates .
Propriétés
IUPAC Name |
1-(4-isocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSVHZOUDIZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197949 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49647-20-3 | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49647-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















